molecular formula C19H16N2O3S B12130312 (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B12130312
M. Wt: 352.4 g/mol
InChI Key: URJCKYVEGGJHFR-ATVHPVEESA-N
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Description

(2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Ring: The initial step involves the condensation of a thioamide with an α-halo ketone to form the thiazolidinone ring.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Imino Group: The imino group is formed by the reaction of the thiazolidinone with an appropriate amine.

    Introduction of the Prop-2-en-1-yloxybenzylidene Group: This group is introduced through a condensation reaction with an aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the imino group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science: It can be incorporated into polymers and materials with specific properties.

Biology

    Antimicrobial: Exhibits activity against a range of bacterial and fungal pathogens.

    Anti-inflammatory: Potential to reduce inflammation in various biological models.

Medicine

    Anticancer: Shows promise in inhibiting the growth of cancer cells.

    Drug Development: Used as a lead compound for the development of new therapeutic agents.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Incorporated into formulations for various therapeutic applications.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes involved in key biological processes, such as DNA synthesis and cell division.

    Receptor Binding: It can bind to receptors on the surface of cells, modulating signaling pathways and cellular responses.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(methoxy)benzylidene]-1,3-thiazolidin-4-one
  • (2E,5Z)-2-[(4-hydroxyphenyl)imino]-5-[4-(ethoxy)benzylidene]-1,3-thiazolidin-4-one

Uniqueness

  • Hydroxyphenyl Group : The presence of the hydroxyphenyl group enhances the compound’s ability to form hydrogen bonds, increasing its biological activity.
  • Prop-2-en-1-yloxybenzylidene Group : This group provides unique steric and electronic properties, influencing the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

(5Z)-2-(4-hydroxyphenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16N2O3S/c1-2-11-24-16-9-3-13(4-10-16)12-17-18(23)21-19(25-17)20-14-5-7-15(22)8-6-14/h2-10,12,22H,1,11H2,(H,20,21,23)/b17-12-

InChI Key

URJCKYVEGGJHFR-ATVHPVEESA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2

Origin of Product

United States

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